Mebeverine acid D5
CAS No.:
Cat. No.: VC0196634
Molecular Formula: C16H25NO3
Molecular Weight: 284.40 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H25NO3 |
---|---|
Molecular Weight | 284.40 g/mol |
IUPAC Name | 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid |
Standard InChI | InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 |
Standard InChI Key | UZUWRVLVHOYTNN-SGEUAGPISA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
SMILES | CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
Canonical SMILES | CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
The compound serves primarily as a reference standard in pharmaceutical analysis, particularly in bioanalytical methods involving liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Its specific deuterium labeling pattern allows it to function as an effective internal standard for quantifying mebeverine metabolites in biological samples.
Origin and Development
Mebeverine acid D5 was developed as part of efforts to create reliable analytical standards for pharmaceutical research. The incorporation of deuterium atoms into the molecule represents a sophisticated approach to creating compounds that can be clearly distinguished from their non-labeled counterparts in analytical procedures while maintaining nearly identical chemical behavior.
Relationship to Parent Drug
Understanding the position of mebeverine acid D5 in the metabolic pathway of mebeverine is crucial for appreciating its significance. Mebeverine, being an ester, undergoes rapid hydrolysis during first-pass elimination by esterases. This process converts mebeverine to 3,4-dimethoxybenzoic acid (veratric acid) and mebeverine alcohol. Subsequently, mebeverine alcohol is further metabolized to form mebeverine acid (MA) and desmethyl mebeverine acid (DMA), which are the main metabolites detected in human plasma .
Mebeverine acid D5 possesses distinct chemical properties that make it valuable as a reference standard in pharmaceutical analysis. Its structural characteristics, combined with the deuterium labeling, create a unique compound with specific applications in analytical chemistry.
Molecular Structure and Properties
Mebeverine acid D5 has the following key properties:
Property | Specification |
---|---|
Appearance | Off white solid |
CAT Number | DCTI-A-263 |
CAS Number | 2070015-30-2 |
IUPAC Name | 4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid |
Molecular Formula | C16H20D5NO3 |
Molecular Weight | 284.41 |
Solubility | Methanol |
Storage Condition | 2-8 °C |
The compound features a carboxylic acid group, a tertiary amine, and a methoxyphenyl moiety, with five deuterium atoms incorporated into the ethyl group attached to the nitrogen atom . This strategic placement of deuterium atoms ensures that the compound retains the chemical behavior of non-deuterated mebeverine acid while providing a distinct mass signature.
Synthesis and Stability
The synthesis of deuterium-labeled compounds typically involves specialized techniques to incorporate the heavier hydrogen isotope at specific positions. For mebeverine acid D5, the deuterium labeling is specifically on the ethyl group attached to the nitrogen atom. This selective labeling is achieved through synthetic routes that typically utilize deuterated starting materials.
Applications in Analytical Chemistry
Mebeverine acid D5 serves crucial functions in analytical chemistry, particularly in the development and validation of bioanalytical methods for pharmaceutical research.
Role as Internal Standard
One of the primary applications of mebeverine acid D5 is its use as an internal standard in bioanalytical methods, particularly those involving HPLC-MS/MS. In pharmacokinetic studies investigating mebeverine metabolism, researchers have employed mebeverine acid-D5 as an internal standard to accurately quantify mebeverine acid in human plasma samples .
Internal standards play a critical role in quantitative analyses by compensating for variations in sample preparation, injection, and instrumental response. The deuterium labeling of mebeverine acid D5 makes it particularly suitable for this purpose, as it behaves nearly identically to mebeverine acid during sample preparation and chromatographic separation, yet can be distinguished by mass spectrometry.
HPLC-MS/MS Method Development
Research has demonstrated the successful integration of mebeverine acid D5 in HPLC-MS/MS methods. For instance, a rapid and sensitive method for quantifying mebeverine metabolites in human plasma was developed using mebeverine acid-D5 and desmethyl mebeverine acid-D5 as internal standards . This method involved protein precipitation for sample preparation and achieved efficient chromatographic separation using Phenomenex Luna C8 columns under gradient conditions.
The calibration range for mebeverine acid and desmethyl mebeverine acid in this method was 10-2000 ng/ml, indicating substantial sensitivity suitable for pharmacokinetic studies . The inclusion of mebeverine acid D5 as an internal standard likely contributed significantly to the reliability and accuracy of this analytical approach.
Pharmacokinetic Applications
Mebeverine acid D5 plays a significant role in understanding the pharmacokinetics of mebeverine and its metabolites, contributing to comprehensive knowledge about drug metabolism and disposition.
Metabolite Quantification
Mebeverine acid D5 is instrumental in the accurate quantification of mebeverine metabolites in biological samples. In pharmacokinetic studies, it serves as a reference compound for validating analytical methods and ensuring accurate determination of metabolite concentrations.
A study conducted on 24 healthy participants administered 200 mg prolonged-release capsules of Duspatalin (mebeverine) utilized mebeverine acid-D5 as an internal standard to quantify metabolite levels . This approach enabled researchers to determine various pharmacokinetic parameters, including maximum plasma concentration (Cmax), time-to-peak concentration (Tmax), and area under the pharmacokinetic curve (AUC), for both mebeverine acid and desmethyl mebeverine acid.
Metabolism Insights
The use of deuterium-labeled standards like mebeverine acid D5 provides valuable insights into drug metabolism pathways. Research utilizing these compounds has helped elucidate the metabolic fate of mebeverine, demonstrating that it is rapidly hydrolyzed to veratric acid and mebeverine alcohol, with the latter further metabolized to mebeverine acid and desmethyl mebeverine acid .
Study findings reveal that the maximum plasma concentration of desmethyl mebeverine acid (291.81 ± 125.92 ng/ml) significantly exceeds that of mebeverine acid (62.52 ± 35.01 ng/ml), suggesting that much of the mebeverine acid formed undergoes immediate demethylation . This type of metabolic insight, facilitated by the use of deuterated standards like mebeverine acid D5, contributes substantially to understanding drug disposition and pharmacokinetics.
Comparative Analysis with Related Compounds
Understanding the relationship between mebeverine acid D5 and other deuterated metabolites of mebeverine provides a comprehensive view of how these compounds are used in pharmaceutical research.
Comparison with O-Desmethyl Mebeverine Acid D5
Both mebeverine acid D5 and O-desmethyl mebeverine acid D5 are deuterium-labeled variants of mebeverine metabolites. While mebeverine acid D5 corresponds to the deuterated form of mebeverine acid, O-desmethyl mebeverine acid D5 is the deuterated analog of desmethyl mebeverine acid, another primary metabolite of mebeverine .
The key structural difference between these compounds is the presence of a hydroxyl group instead of a methoxy group in the phenyl ring of O-desmethyl mebeverine acid D5, reflecting the demethylation process that occurs during metabolism . Both compounds contain five deuterium atoms on the ethyl group attached to the nitrogen atom.
Pharmacokinetic Parameter Comparison
Pharmacokinetic studies utilizing these deuterated standards have revealed significant differences in the plasma levels of mebeverine acid and desmethyl mebeverine acid. Research findings demonstrate that:
Pharmacokinetic Parameter | Mebeverine Acid | Desmethyl Mebeverine Acid |
---|---|---|
Maximum concentration (Cmax) | 62.52 ± 35.01 ng/ml | 291.81 ± 125.92 ng/ml |
Time-to-peak concentration (Tmax) | 3.27 ± 1.03 h | 3.19 ± 1.48 h |
Area under the curve (AUC0-t) | 293.94 ± 151.78 ng.h/mL | 2191.85 ± 542.94 ng.h/mL |
These data indicate that while the time-to-peak concentration is similar for both metabolites, the maximum plasma concentration and AUC for desmethyl mebeverine acid significantly exceed those of mebeverine acid . This suggests that desmethyl mebeverine acid represents the predominant metabolite in circulation following mebeverine administration.
Analytical Method Validation
The incorporation of mebeverine acid D5 as an internal standard is crucial for developing validated analytical methods for mebeverine metabolite determination in biological samples.
Method Development Considerations
When developing analytical methods using mebeverine acid D5, several factors require careful consideration. These include:
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Sample preparation techniques: Research has shown that protein precipitation can be effective for preparing plasma samples for analysis of mebeverine metabolites using mebeverine acid D5 as an internal standard .
-
Chromatographic conditions: Successful separation has been achieved using Phenomenex Luna C8 columns under gradient conditions of mobile phase .
-
Mass spectrometric detection: The mass difference introduced by the five deuterium atoms in mebeverine acid D5 enables clear differentiation from non-deuterated mebeverine acid during mass spectrometric analysis.
Validation Parameters
Analytical methods utilizing mebeverine acid D5 have demonstrated robust validation parameters, including:
-
Linearity in the calibration range of 10-2000 ng/ml for mebeverine acid and desmethyl mebeverine acid .
-
Adequate sensitivity for detecting and quantifying metabolites in plasma samples from pharmacokinetic studies.
-
Sufficient specificity to distinguish between various metabolites and their deuterated analogs.
These validation characteristics underscore the utility of mebeverine acid D5 in developing reliable analytical methods for pharmacokinetic investigations.
Research Applications and Future Perspectives
Mebeverine acid D5 continues to play an important role in pharmaceutical research, with potential for expanded applications in the future.
Current Research Applications
Current applications of mebeverine acid D5 primarily focus on its use as an internal standard in bioanalytical methods, particularly for pharmacokinetic studies of mebeverine. These studies have provided valuable insights into the metabolism and disposition of mebeverine, contributing to a better understanding of its pharmacokinetic profile.
The compound has proven particularly valuable in studies investigating the pharmacokinetics of prolonged-release formulations of mebeverine, such as Duspatalin capsules . These investigations have revealed important parameters like maximum plasma concentration, time-to-peak concentration, and area under the pharmacokinetic curve for mebeverine metabolites.
Future Research Directions
Potential future applications of mebeverine acid D5 may include:
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Development of more sensitive and efficient analytical methods for mebeverine metabolite determination, potentially extending to other biological matrices beyond plasma.
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Investigation of metabolic interactions between mebeverine and other drugs, utilizing mebeverine acid D5 to accurately track metabolite formation and elimination.
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Studies exploring potential variations in mebeverine metabolism among different patient populations, where precise quantification facilitated by deuterated standards would be essential.
The continued refinement of analytical techniques and expansion of pharmacokinetic investigations will likely maintain and potentially enhance the importance of mebeverine acid D5 in pharmaceutical research.
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